ethyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a piperidine-4-amido group and a 4-fluorobenzenesulfonyl moiety. The 4-fluorobenzenesulfonyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity and metabolic stability . The compound’s synthesis likely involves sulfonylation of a piperidine intermediate followed by amide coupling to the thiazole scaffold, as inferred from analogous protocols .
Properties
IUPAC Name |
ethyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S2/c1-2-27-17(24)15-11-28-18(20-15)21-16(23)12-7-9-22(10-8-12)29(25,26)14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYDEJDERRDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds exhibit variations in substituents, influencing physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity : The 4-fluorobenzenesulfonyl group in the target compound increases logP compared to analogs with simpler sulfonamides (e.g., phenylsulfonamido in ). The ethyl ester further augments lipophilicity, favoring passive diffusion across biological membranes.
- Hydrogen Bonding : The sulfonyl and amide groups enable hydrogen-bond interactions with biological targets, a feature shared with analogs like ethyl 5-(phenylsulfonamido)-1,3-thiazole-4-carboxylate .
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